N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 2,5-dimethoxyphenyl group, a pyridin-4-yl-substituted triazole ring, and a pyrrol-1-yl moiety. This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The pyridin-4-yl group contributes to π-π stacking interactions in biological targets, while the pyrrol-1-yl substituent introduces conformational flexibility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-16-5-6-18(30-2)17(13-16)23-19(28)14-31-21-25-24-20(15-7-9-22-10-8-15)27(21)26-11-3-4-12-26/h3-13H,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGHXEGWYQXGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1), focusing on structural variations, physicochemical properties, and pharmacological activities.
Table 1: Structural and Functional Comparison of Triazole-Based Acetamides
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
Phenyl Ring Substitutions :
- The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing solubility in polar solvents compared to the 2,5-dichlorophenyl group in the dichloro analog, which is more lipophilic and electronegative .
- Dichlorophenyl derivatives typically exhibit stronger receptor-binding affinity due to halogen bonding but may suffer from reduced bioavailability.
Pyridine Positional Isomerism :
- Triazole Ring Modifications: The pyrrol-1-yl group introduces a five-membered aromatic ring with NH groups, enabling hydrogen bonding. Furan-2-yl substituents (as in derivatives) reduce molecular weight and increase metabolic stability but limit π-system interactions .
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